molecular formula C8H7N3O2 B1529627 Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate CAS No. 1363380-54-4

Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate

Cat. No.: B1529627
CAS No.: 1363380-54-4
M. Wt: 177.16 g/mol
InChI Key: MONOGFRRZIGFQZ-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate” is a compound that belongs to the class of organic compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring fused to a pyridine ring . The exact structure would depend on the position and nature of the substituents on these rings .


Chemical Reactions Analysis

Pyrazolopyridines, including “this compound”, can undergo a variety of chemical reactions . These reactions often involve the functional groups present in the compound, such as the carboxylate group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 1H-pyrazolo[4,3-C]pyrazole-3-carboxylates are synthesized and structurally characterized through NMR, IR spectroscopy, HRMS analyses, and X-ray diffraction, contributing to the understanding of their molecular structure and stability (Shen et al., 2012).

Functionalization and Reaction Studies

  • The compound is involved in functionalization reactions with other chemicals like 2,3-diaminopyridine, leading to the formation of diverse products. These reactions and their mechanisms are examined both experimentally and theoretically, providing insights into chemical synthesis processes (Yıldırım et al., 2005).

Chemical Synthesis Techniques

  • Innovative synthesis methods for related pyrazolo[3,4-b]pyridine derivatives are developed, like a two-step procedure from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, highlighting advancements in synthetic chemistry (Verdecia et al., 1996).

Antibacterial Activity

  • Some pyrazolo[3,4-b]pyridine derivatives exhibit moderate to good antibacterial activity against various bacteria, underscoring the potential biomedical applications of these compounds (Panda et al., 2011).

Novel Synthesis Methods

  • Efficient synthesis processes are developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, showcasing the evolution of chemical synthesis techniques and the creation of new heterocycle products (Ghaedi et al., 2015).

Chemosensor Development

  • Pyridine–pyrazole derivatives, like methyl 1-pyridin-2-yl-1H-pyrazole-3-carboxylate, are used to construct chemosensors for detecting ions like Al3+ with high sensitivity and selectivity, indicating their utility in chemical sensing applications (Naskar et al., 2018).

Safety and Hazards

The safety and hazards associated with “Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for “Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate” could include further studies on its synthesis, properties, and potential applications. This could involve exploring its potential biological activities and developing more efficient synthesis methods .

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-9-2-5-3-10-11-7(5)6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONOGFRRZIGFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CN=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194169
Record name 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-54-4
Record name 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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